Methyl 2,6-dichloro-4-methoxynicotinate
Description
Methyl 2,6-dichloro-4-methoxynicotinate (CAS: Not explicitly provided in evidence) is a synthetic pyridine derivative featuring a methoxy group at the 4-position, chlorine atoms at the 2- and 6-positions, and a methyl ester at the carboxylate position. These compounds are typically used as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and stability .
Properties
Molecular Formula |
C8H7Cl2NO3 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
methyl 2,6-dichloro-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-13-4-3-5(9)11-7(10)6(4)8(12)14-2/h3H,1-2H3 |
InChI Key |
HMHQNRRYFPDDMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed comparison based on structural analogs identified in the evidence, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Similarity Scores
| Compound Name | CAS Number | Substituents (Position) | Ester Group | Similarity Score |
|---|---|---|---|---|
| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | Cl (2,6), COOCH3 (4) | Methyl | 0.86 |
| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | Cl (2,6), CH3 (4) | Ethyl | 0.98 |
| Ethyl 2,6-dichloro-3-methylisonicotinate | 137520-99-1 | Cl (2,6), CH3 (3) | Ethyl | 0.91 |
| 2,6-Dichloro-4-methylnicotinamide | 38841-54-2 | Cl (2,6), CH3 (4) | Amide | N/A |
Key Observations :
- Ethyl 2,6-dichloro-4-methylnicotinate (similarity score 0.98) is structurally closest to the target compound, differing only in the 4-position substituent (methyl vs. methoxy) and ester group (ethyl vs. methyl).
- Methyl 2,6-dichloroisonicotinate (similarity 0.86) shares the methyl ester and chlorine substituents but lacks the 4-methoxy group, which may reduce its reactivity in nucleophilic substitution reactions .
Key Observations :
- Safety data for the target compound is unavailable, but analogs like 2,6-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide (CAS 848498-98-6) highlight the need for cautious handling, particularly regarding inhalation risks .
- Amide derivatives (e.g., 2,6-Dichloro-4-methylnicotinamide) exhibit different reactivity and toxicity profiles compared to ester-based compounds due to the stability of the amide bond .
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